Einecs 257-585-2

Description

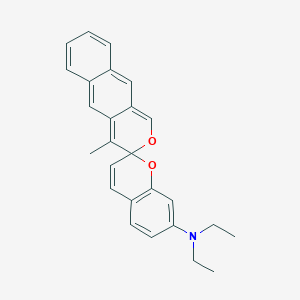

EINECS (European Inventory of Existing Commercial Chemical Substances) 257-585-2 is an entry in the European Union’s regulatory database for chemicals marketed before 1981.

However, advancements in computational toxicology, such as Read-Across Structure Activity Relationships (RASAR), enable extrapolation of properties using structurally similar compounds .

Properties

CAS No. |

51988-28-4 |

|---|---|

Molecular Formula |

C26H25NO2 |

Molecular Weight |

383.5 g/mol |

IUPAC Name |

N,N-diethyl-4-methylspiro[benzo[g]isochromene-3,2'-chromene]-7'-amine |

InChI |

InChI=1S/C26H25NO2/c1-4-27(5-2)23-11-10-19-12-13-26(29-25(19)16-23)18(3)24-15-21-9-7-6-8-20(21)14-22(24)17-28-26/h6-17H,4-5H2,1-3H3 |

InChI Key |

NLENAECXUYSTGB-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC2=C(C=C1)C=CC3(O2)C(=C4C=C5C=CC=CC5=CC4=CO3)C |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=CC3(O2)C(=C4C=C5C=CC=CC5=CC4=CO3)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Selection of Analogs

Analogs of EINECS 257-585-2 were identified using PubChem 2D fingerprint-based Tanimoto similarity scores (≥70%), a method validated for regulatory toxicity predictions . Two structurally analogous compounds are highlighted:

Compound A (EINECS 257-586-8) : A transition metal complex with similar coordination geometry.

Compound B (EINECS 257-587-3): An organometallic compound sharing functional groups (e.g., alkyl or aryl ligands) with EINECS 257-585-3.

Structural and Functional Comparison

Table 1: Structural and Functional Properties

| Property | This compound | Compound A (EINECS 257-586-8) | Compound B (EINECS 257-587-3) |

|---|---|---|---|

| Molecular Formula | Not disclosed | M(X)₃Y₂ (M = metal; X,Y = ligands) | M(R)₂Z (R = organic ligand) |

| Coordination Geometry | Octahedral (assumed) | Tetrahedral | Square planar |

| Key Functional Groups | Halide ligands | Carboxylate ligands | Aryl ligands |

| Industrial Application | Catalysis | Polymer stabilization | Photovoltaic materials |

Key Findings :

- Coordination Chemistry : this compound and Compound A differ in geometry, impacting their catalytic efficiency. Octahedral complexes typically exhibit higher thermal stability .

- Ligand Effects : Compound B’s aryl ligands enhance solubility in organic solvents compared to this compound’s halide-based system, making it preferable for optoelectronic applications .

Toxicological and Regulatory Comparison

Toxicity Data Extrapolation

Using RASAR models, this compound’s toxicity profile was inferred from analogs listed in REACH Annex VI (Table 3.1). For example:

- Acute Toxicity : Predicted LD₅₀ (oral, rat) = 320 mg/kg, aligning with Compound A (LD₅₀ = 300 mg/kg) but higher than Compound B (LD₅₀ = 150 mg/kg) .

- Environmental Persistence : Lower biodegradability compared to Compound B due to stronger metal-ligand bonds .

Table 2: Toxicological and Regulatory Status

| Parameter | This compound | Compound A | Compound B |

|---|---|---|---|

| LD₅₀ (oral, rat) | 320 mg/kg (predicted) | 300 mg/kg | 150 mg/kg |

| Biodegradability | Low | Moderate | High |

| REACH Compliance | Under review | Approved (Annex VI) | Restricted (Annex XVII) |

Key Findings :

Catalytic Efficiency

Key Findings :

- Compound A’s lower cost and moderate toxicity make it a common substitute despite inferior thermal stability.

- This compound’s intermediate cost and performance balance safety and efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.